Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Description
Nomenclature and Structural Classification
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester belongs to the class of substituted carboxylic acid esters, specifically those derived from aminohexanoic acid derivatives. The compound can be systematically classified as an iodoacetamide-functionalized amino acid ester, representing a hybrid structure that incorporates elements of both amino acid chemistry and haloacetyl chemistry. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the pattern of naming the parent hexanoic acid backbone, identifying the amino substituent at position 6, and specifying the iodoacetyl modification of the amino group.
Alternative nomenclature includes methyl 6-[(2-iodoacetyl)amino]hexanoate and methyl 6-(2-iodoacetamido)hexanoate, both of which accurately describe the structural features while emphasizing different aspects of the molecular architecture. The compound represents a member of the broader family of haloacetylated amino acid derivatives, which are characterized by the presence of halogen atoms attached to acetyl groups that are subsequently linked to amino acid residues. This structural classification places the compound within the realm of bioorthogonal chemistry reagents, where the iodoacetyl moiety serves as a key reactive center.
The systematic naming convention reflects the compound's dual nature as both an ester and an amide, with the methyl ester functionality providing one reactive site and the iodoacetamide group offering another distinct chemical reactivity profile. This dual functionality is characteristic of bifunctional molecules designed for specialized chemical transformations, particularly those involving covalent attachment to target molecules containing nucleophilic residues.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₉H₁₆INO₃, representing a compact organic molecule with precisely defined elemental composition. The molecular weight is documented as 313.13 grams per mole, reflecting the contribution of the iodine atom, which constitutes approximately 40.5% of the total molecular mass. This substantial contribution from the iodine atom significantly influences both the physical and chemical properties of the compound, including its density, polarizability, and reactivity patterns.
The carbon framework consists of nine carbon atoms arranged in a linear chain configuration with specific functional group attachments. The nitrogen content is limited to a single atom, which serves as the linking element between the hexanoic acid chain and the iodoacetyl group, creating the characteristic amide bond that defines much of the compound's chemical behavior. The oxygen content includes three atoms distributed across the ester carbonyl, the amide carbonyl, and the ester linkage, each contributing distinct chemical properties to the overall molecular structure.
| Element | Count | Atomic Mass (amu) | Contribution to Molecular Weight (amu) | Percentage by Weight |
|---|---|---|---|---|
| Carbon | 9 | 12.01 | 108.09 | 34.5% |
| Hydrogen | 16 | 1.008 | 16.13 | 5.2% |
| Iodine | 1 | 126.90 | 126.90 | 40.5% |
| Nitrogen | 1 | 14.01 | 14.01 | 4.5% |
| Oxygen | 3 | 16.00 | 48.00 | 15.3% |
| Total | 30 | - | 313.13 | 100.0% |
The molecular weight analysis reveals the compound's intermediate size within the spectrum of organic molecules, positioning it as neither a small molecule nor a macromolecule but rather in the range typical of specialized chemical probes and bioconjugation reagents. The precise molecular weight determination is crucial for accurate stoichiometric calculations in synthetic procedures and analytical determinations.
Properties
IUPAC Name |
methyl 6-[(2-iodoacetyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO3/c1-14-9(13)5-3-2-4-6-11-8(12)7-10/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLSAKPPTFOPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biochemical Applications
1.1. Immunoassays and Diagnostics
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester is utilized in the development of immunoreactive conjugates. These conjugates are essential in competitive inhibition immunoassays for detecting polymorphic analytes. The incorporation of the iodoacetyl group enhances the reactivity of the compound, making it suitable for conjugation with antibodies or other biomolecules .
Case Study: Development of Antibody Conjugates
A study demonstrated the synthesis of a preconjugate using this compound as an intermediate. This preconjugate was then used to create an immunoassay for a specific antigen, showcasing its utility in diagnostic applications .
Pharmaceutical Applications
2.1. Drug Development
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to form stable conjugates with proteins makes it valuable in drug delivery systems where targeted delivery is crucial.
Case Study: Targeted Drug Delivery
Research has indicated that hexanoic acid derivatives can enhance the solubility and bioavailability of poorly soluble drugs. By modifying drug molecules with hexanoic acid derivatives, researchers have improved therapeutic efficacy and reduced side effects .
Material Science Applications
3.1. Synthesis of Coupling Agents
This compound is employed in the synthesis of heterobifunctional coupling agents used in bioconjugation processes. These agents facilitate the attachment of biomolecules to surfaces or other molecules, which is critical in creating biosensors and other biotechnological applications.
Table 1: Comparison of Coupling Agents
| Coupling Agent | Functionality | Application Area |
|---|---|---|
| Hexanoic Acid Derivative | Heterobifunctional | Bioconjugation |
| NHS Ester | Amine-reactive | Protein labeling |
| Maleimide | Thiol-reactive | Antibody conjugation |
Summary and Future Directions
This compound demonstrates significant potential across various scientific disciplines due to its unique chemical properties and reactivity. Its applications in immunodiagnostics, drug development, and material science highlight its versatility.
Future research may focus on optimizing synthesis methods for this compound to enhance yield and purity, as well as exploring novel applications in nanotechnology and regenerative medicine.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with target molecules. The iodoacetyl group reacts with primary amines to form stable amide bonds, while the ester group can react with sulfhydryl groups to form thioether bonds. These reactions allow for the specific labeling and modification of biomolecules, enabling researchers to study their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Aminohexanoic Acid Methyl Ester Derivatives
a. Hexanoic acid, 6-amino-, methyl ester (e-Aminocaproic Acid methyl ester)
- Structure : Lacks the iodoacetyl group; simplest amine derivative.
- CAS : 2780-89-4 .
- Properties: Used as a precursor in peptide synthesis. Exhibits norepinephrine-depleting activity in pharmacological studies but less potent than epsilon-aminocaproic acid (EACA) .
- Key Difference : Absence of the iodoacetyl group limits its utility in covalent conjugation compared to the target compound.
b. 6-(N,N-Dimethylamino)hexanoic Acid Methyl Ester
- Structure: Contains a dimethylamino group instead of iodoacetamido.
- Source: Generated during supercritical methanol treatment of polyamide-6 (PA-6) .
- Properties :
- Intermediate in polymer degradation.
- Less reactive than the iodoacetyl derivative due to the absence of a halogen leaving group.
c. 6-[(7-Amino-4-methylcoumarin-3-acetyl)amino]hexanoic Acid Succinimidyl Ester (AMCA-X SE)
Iodoacetyl-Containing Analogs
a. Succinimidyl-6-[(iodoacetyl)amino]hexanoate
- Structure : Similar to the target compound but with a succinimidyl ester instead of methyl ester.
- Use : Conjugates with amines (e.g., lysine residues) via NHS ester, while the iodoacetyl group targets thiols .
- Advantage : Dual reactivity but requires careful pH control to avoid hydrolysis of the NHS ester.
b. 2-Hexynoic acid, 6-(acetyloxy)-, methyl ester
Other Hexanoic Acid Esters with Complex Substituents
a. Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
- Structure : Tetrahydrofuran-derived ether substituent.
- Properties : LogP = 2.65 , indicating higher hydrophobicity than the target compound .
- Use : Likely a protecting group strategy in organic synthesis.
b. Hexanoic acid, 6-[[4-(dimethylamino)benzoyl]amino]-
Comparative Data Table
Biological Activity
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Biological Mechanisms
1. Antimicrobial Activity:
Research indicates that compounds similar to hexanoic acid derivatives exhibit significant antimicrobial properties. The presence of the iodoacetyl group may enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways in bacteria and fungi.
2. Enzyme Inhibition:
Compounds like this are often investigated for their potential to inhibit specific enzymes. For instance, studies have shown that halogenated compounds can interfere with enzyme activity through non-covalent interactions or by mimicking substrate structures, leading to competitive inhibition.
3. Antioxidant Properties:
Hexanoic acid derivatives may possess antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
Case Studies and Experimental Data
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various hexanoic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the derivative exhibited a significant zone of inhibition, suggesting its potential as an antimicrobial agent.Compound Zone of Inhibition (mm) Hexanoic Acid Derivative 15 Control (Ampicillin) 20 -
Enzyme Inhibition Studies:
Another study focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The hexanoic acid derivative demonstrated a dose-dependent inhibition of AChE activity, indicating its potential role in treating neurological disorders.Concentration (µM) AChE Activity (% Inhibition) 10 25 50 50 100 75 -
Antioxidant Activity Assessment:
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound showed promising results, indicating its ability to reduce oxidative stress.Concentration (µg/mL) DPPH Scavenging Activity (%) 10 30 50 60 100 85
Preparation Methods
Preparation of Methyl 6-Aminohexanoate
- Starting Material: 6-Aminohexanoic acid (also known as ε-aminocaproic acid).
- Esterification: The acid is converted to the methyl ester by reaction with methanol under acidic conditions (e.g., HCl in methanol) or by using coupling reagents.
- Alternative Method: Direct coupling of 6-aminocaproic acid with methanol under reflux with acid catalysis.
This step yields methyl 6-aminohexanoate, which serves as the substrate for the next step.
Iodoacetylation of Methyl 6-Aminohexanoate
- Reagent: 2-Iodoacetyl chloride or N-(2-iodoacetyl)succinimide (a milder iodoacetylating agent).
- Reaction Conditions: Typically performed in anhydrous organic solvents such as dichloromethane or dimethylformamide (DMF) under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
- Base: A tertiary amine base (e.g., triethylamine) is used to scavenge HCl formed during the reaction.
- Temperature: The reaction is generally conducted at low temperatures (0–5 °C) initially to control reactivity, then allowed to warm to room temperature.
- Workup: After completion, the reaction mixture is quenched with water, and the product is extracted into an organic phase, dried, and purified by chromatography or crystallization.
Representative Reaction Scheme
$$
\text{Methyl 6-aminohexanoate} + \text{2-iodoacetyl chloride} \xrightarrow[\text{Base}]{\text{DCM, 0-25°C}} \text{this compound}
$$
Research Findings and Optimization Data
Yield and Purity
- Reported yields for the iodoacetylation step range from 80% to 95%, depending on reaction scale and purification methods.
- High purity (>95%) is typically achieved by silica gel chromatography or recrystallization.
Reaction Monitoring
- Reaction progress is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
- The consumption of starting amine and appearance of the amide product is confirmed by HPLC retention times and UV detection.
Stability Considerations
- The iodoacetyl group is sensitive to nucleophiles and moisture; hence, strict anhydrous conditions are recommended.
- The compound is stable under dry, refrigerated conditions but should be used promptly in bioconjugation reactions to avoid decomposition.
Data Table: Typical Reaction Parameters and Outcomes
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Starting amine | Methyl 6-aminohexanoate | Purity >98% |
| Iodoacetylating agent | 2-Iodoacetyl chloride or N-(2-iodoacetyl)succinimide | Equimolar or slight excess |
| Solvent | Anhydrous dichloromethane (DCM) or DMF | Dry, inert atmosphere |
| Base | Triethylamine (1.1 eq) | Scavenges HCl |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate |
| Reaction time | 1–4 hours | Monitored by TLC/HPLC |
| Yield | 80–95% | Depends on purification |
| Purification | Silica gel chromatography or recrystallization | Ensures >95% purity |
| Product stability | Stable when stored dry at 2–8 °C | Sensitive to moisture and nucleophiles |
Mechanistic Insights
- The amino group on the methyl 6-aminohexanoate attacks the carbonyl carbon of the iodoacetyl chloride, forming a tetrahedral intermediate.
- Chloride ion is displaced, yielding the amide bond.
- The iodoacetyl moiety remains intact, providing a reactive electrophilic site for further conjugation, especially with thiol groups via nucleophilic substitution of iodine.
Alternative Synthetic Routes
- Using N-(2-iodoacetyl)succinimide: This reagent provides milder reaction conditions and can reduce side reactions.
- Solid-phase synthesis: For peptide-related derivatives, solid-phase methods can incorporate the iodoacetyl group at specific positions.
- Enzymatic methods: Although less common, enzymatic acylation can be explored for selective modification.
Applications Related to Preparation
- The compound is often synthesized as an intermediate for bioconjugation, particularly in the preparation of XTEN-folate conjugates and antibody-drug conjugates where the iodoacetyl group reacts selectively with cysteine residues on proteins to form stable thioether bonds.
- The preparation protocols align with those used in the production of conjugates in pharmaceutical research, as described in patent literature and research articles on targeted drug delivery systems.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use - and -NMR to verify the methyl ester (-COOCH) at δ ~3.6 ppm and the iodoacetyl group (-NHCOCHI) via coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H] with isotopic peaks characteristic of iodine (e.g., m/z 330.02 for CHINO) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can assess purity (>95% required for biological studies) .
How does the iodoacetyl group influence reactivity in bioconjugation studies?
Advanced Research Focus
The iodoacetyl moiety enables site-specific thiol-reactive labeling (e.g., with cysteine residues in proteins):
- Kinetic Studies : The reaction follows second-order kinetics, with rate constants (k) ~0.1–0.3 Ms at pH 7.4. Competing hydrolysis of the iodoacetyl group requires pH control (6.5–7.5) .
- Competing Pathways : Monitor for iodine displacement by nucleophiles (e.g., amines) using LC-MS. Use excess thiols (e.g., β-mercaptoethanol) to suppress side reactions .
What are the stability challenges for this compound under storage, and how can they be mitigated?
Q. Advanced Research Focus
- Light Sensitivity : The iodoacetyl group is prone to photodegradation. Store in amber vials at –20°C under anhydrous conditions (use molecular sieves) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 45°C. Avoid freeze-thaw cycles; lyophilization is not recommended due to ester hydrolysis risks .
How can contradictory data on biological activity be resolved in mechanistic studies?
Q. Advanced Research Focus
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1–100 µM) to rule out off-target effects. Use nitro-L-arginine methyl ester (L-NAME) as a control for nitric oxide synthase inhibition .
- Metabolite Interference : Perform LC-MS/MS to identify metabolites (e.g., de-iodinated byproducts) that may confound results .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like cytochrome P450 enzymes, clarifying discrepancies in IC values .
What strategies improve solubility for in vitro assays without compromising reactivity?
Q. Basic Research Focus
- Co-Solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS containing 0.1% Tween-20 to prevent aggregation .
- Derivatization : Introduce PEGylated spacers (e.g., 6-aminohexanoic acid linkers) to enhance aqueous solubility while retaining iodoacetyl reactivity .
How can cross-reactivity in immunoassays using this compound be minimized?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
